Ensartinib

Vue d'ensemble

Description

L'ensartinib est un inhibiteur de tyrosine kinase oral de nouvelle génération principalement utilisé pour le traitement du cancer du poumon non à petites cellules positif à la kinase du lymphome anaplasique . Il est connu pour son efficacité élevée et son profil de sécurité favorable par rapport à d'autres composés similaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'ensartinib implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions de couplage subséquentes. Le processus commence généralement par la préparation d'un dérivé d'aniline, qui subit une série de réactions, notamment l'halogénation, la substitution nucléophile et la cyclisation pour former le produit final. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté élevée.

Méthodes de production industrielle : La production industrielle de l'this compound suit une voie de synthèse similaire mais est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures strictes de contrôle de la qualité pour assurer la cohérence et la conformité aux normes réglementaires.

Analyse Des Réactions Chimiques

Types de réactions : L'ensartinib subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution nucléophile et électrophile sont courantes dans la synthèse et la modification de l'this compound.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium lithium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound, qui peuvent avoir des propriétés pharmacologiques et des applications différentes.

4. Applications de la Recherche Scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de tyrosine kinase et leurs interactions avec diverses cibles.

Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire et son potentiel à inhiber la prolifération des cellules cancéreuses.

Médecine : Principalement utilisé dans le traitement du cancer du poumon non à petites cellules positif à la kinase du lymphome anaplasique.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans le contrôle de la qualité et les tests analytiques.

5. Mécanisme d'Action

L'this compound exerce ses effets en inhibant l'activité de la kinase du lymphome anaplasique, une protéine kinase impliquée dans la croissance et la survie des cellules cancéreuses . En se liant au site actif de la kinase du lymphome anaplasique, l'this compound empêche sa phosphorylation et l'activation subséquente des voies de signalisation en aval. Cela conduit à l'inhibition de la prolifération des cellules cancéreuses et à l'induction de l'apoptose. L'this compound cible également d'autres kinases, notamment EphA2, contribuant à son activité anticancéreuse à large spectre .

Composés Similaires :

Unicité de l'this compound : L'this compound se distingue par son efficacité élevée, son profil de sécurité favorable et sa capacité à surmonter la résistance aux inhibiteurs de la kinase du lymphome anaplasique de première génération . Il montre également une activité significative contre les métastases du système nerveux central, ce qui en fait une option précieuse pour les patients atteints d'un cancer du poumon non à petites cellules avancé .

Applications De Recherche Scientifique

Ensartinib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying tyrosine kinase inhibitors and their interactions with various targets.

Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.

Medicine: Primarily used in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.

Mécanisme D'action

Ensartinib exerts its effects by inhibiting the activity of anaplastic lymphoma kinase, a protein kinase involved in the growth and survival of cancer cells . By binding to the active site of anaplastic lymphoma kinase, this compound prevents its phosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cancer cell proliferation and induction of apoptosis. This compound also targets other kinases, including EphA2, contributing to its broad-spectrum anticancer activity .

Comparaison Avec Des Composés Similaires

Alectinib: A second-generation anaplastic lymphoma kinase inhibitor with similar efficacy but different safety profiles.

Brigatinib: Another second-generation anaplastic lymphoma kinase inhibitor with distinct pharmacokinetic properties.

Lorlatinib: A third-generation anaplastic lymphoma kinase inhibitor with superior central nervous system penetration.

Uniqueness of this compound: this compound stands out due to its high efficacy, favorable safety profile, and ability to overcome resistance to first-generation anaplastic lymphoma kinase inhibitors . It also shows significant activity against central nervous system metastases, making it a valuable option for patients with advanced non-small cell lung cancer .

Activité Biologique

Ensartinib (X-396) is a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) primarily indicated for the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy in clinical trials, and case studies demonstrating its therapeutic potential.

This compound selectively inhibits ALK, which is involved in the pathogenesis of various cancers, including NSCLC. The compound has shown potent inhibitory effects on both wild-type ALK and several resistant ALK variants, with in vitro IC50 values typically below 4 nM. Notably, it displays exceptional potency against mutations associated with resistance to first-line ALK inhibitors like crizotinib, such as L1196M and C1156Y .

Pharmacokinetics and Safety Profile

In a phase I/II clinical trial, this compound demonstrated favorable pharmacokinetic properties with a maximum tolerated dose (MTD) established at 225 mg per day. The drug exhibited a half-life conducive to once-daily dosing and was well-tolerated among participants. Common adverse effects included mild rash and transient liver function abnormalities, but no new safety signals were reported .

Comparative Studies

A pivotal phase III trial compared this compound with crizotinib in treatment-naïve patients with advanced ALK-positive NSCLC. The median progression-free survival (PFS) was significantly longer for this compound at 25.8 months compared to 12.7 months for crizotinib (hazard ratio [HR], 0.51; 95% confidence interval [CI], 0.35-0.72; log-rank P < .001) . This study underscored this compound's superior efficacy not only in systemic disease but also in patients with central nervous system (CNS) metastases.

Case Studies

- Case Study on Resistance : A patient with lung adenocarcinoma developed an acquired EML4-ALK fusion after treatment with osimertinib. Following this compound administration, tumor lesions showed significant reduction within one month, and the response persisted for over 14 months without recurrence . This highlights this compound's potential to overcome resistance mechanisms associated with prior therapies.

- Long-term Response : Another case reported a durable response in a patient previously treated with multiple TKIs, demonstrating alleviated tumor burden and stable serum markers after this compound treatment . These outcomes reinforce the drug's role as a viable option for patients who have exhausted other treatments.

Summary of Findings

| Parameter | This compound | Crizotinib |

|---|---|---|

| Median PFS | 25.8 months | 12.7 months |

| CNS Efficacy | Significant | Limited |

| Common Adverse Effects | Mild rash, liver abnormalities | Visual disturbances, gastrointestinal issues |

| Recommended Dose | 225 mg/day | Varies |

Propriétés

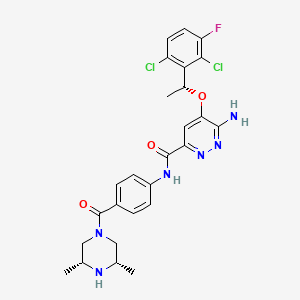

IUPAC Name |

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3S,5R)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYMPHUVMRFTFV-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27Cl2FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370651-20-9 | |

| Record name | Ensartinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370651209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENSARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMA5ZS5B22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.